molecular formula C13H9Cl2NO5S B5880188 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid

5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid

Cat. No. B5880188
M. Wt: 362.2 g/mol
InChI Key: KKFDHCOVPAIGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy, and since then, it has become one of the most commonly prescribed drugs worldwide.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Diclofenac has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Mechanism of Action

Diclofenac works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response. By inhibiting COX, Diclofenac reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to have anti-platelet effects, which can reduce the risk of blood clots. Diclofenac has also been shown to have antioxidant properties, which can help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in lab experiments. It is readily available and easy to obtain. It has a well-established mechanism of action and has been extensively studied. However, there are also some limitations to its use in lab experiments. Diclofenac can have off-target effects, which can complicate the interpretation of results. It can also be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Diclofenac. One area of research is the development of new formulations of Diclofenac that can improve its bioavailability and reduce its toxicity. Another area of research is the study of the off-target effects of Diclofenac and their potential therapeutic applications. Finally, there is ongoing research into the use of Diclofenac in the treatment of cancer and neurological disorders.

Synthesis Methods

The synthesis of Diclofenac involves the reaction of 2,5-dichloroaniline with 2-hydroxybenzoic acid in the presence of thionyl chloride to form the acid chloride intermediate. The acid chloride intermediate is then reacted with sodium sulfite to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is reacted with sodium hydroxide to form Diclofenac.

properties

IUPAC Name

5-[(2,5-dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO5S/c14-7-1-3-10(15)12(5-7)22(20,21)16-8-2-4-11(17)9(6-8)13(18)19/h1-6,16-17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFDHCOVPAIGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,5-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid

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